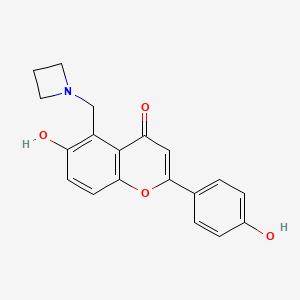![molecular formula C22H42O13 B15141679 decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: is a complex organic compound that combines the properties of decanoic acid, a medium-chain fatty acid, with a sugar moiety. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a decanoic acid chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid typically involves the oxidation of decanal, which can be obtained through the hydroformylation of 1-nonene . Another method involves the esterification of n-decanol with carboxylic acids, followed by hydrolysis to produce decanoic acid . The reaction conditions for these processes often require controlled temperatures, catalysts such as sulfuric acid or hydrochloric acid, and specific pH levels to ensure high yield and purity .
Industrial Production Methods
Industrially, decanoic acid is produced through the oxidation of decanal, which is derived from the hydroformylation of 1-nonene . This method is preferred due to its efficiency and scalability. Additionally, decanoic acid can be extracted from natural sources like coconut oil and palm kernel oil, although this method is less common due to higher costs .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid undergoes various chemical reactions, including:
Oxidation: Decanoic acid can be oxidized to produce decanoic acid derivatives such as 10-hydroxydecanoic acid.
Reduction: It can be reduced to form decanol.
Substitution: Decanoic acid reacts with bases like sodium hydroxide to form sodium decanoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Bases such as sodium hydroxide are used under aqueous conditions.
Major Products
Oxidation: Produces 10-hydroxydecanoic acid.
Reduction: Produces decanol.
Substitution: Produces sodium decanoate.
Scientific Research Applications
Decanoic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
Decanoic acid exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Decanoic acid is similar to other medium-chain fatty acids such as:
Caprylic acid (C8): Shorter chain length, used in similar applications but with different physical properties.
Lauric acid (C12): Longer chain length, more commonly found in natural oils.
Myristic acid (C14): Even longer chain, used in cosmetics and food industries.
Uniqueness: : Decanoic acid’s unique combination of a medium-chain fatty acid with multiple hydroxyl groups makes it particularly versatile in both biological and industrial applications.
Similar Compounds
- Caprylic acid (C8)
- Lauric acid (C12)
- Myristic acid (C14)
- Palmitic acid (C16)
- Stearic acid (C18)
Properties
Molecular Formula |
C22H42O13 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C10H20O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10(11)12/h4-11,13-20H,1-3H2;2-9H2,1H3,(H,11,12)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
FXVUMRJQZJZIHY-AKSHDPDZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)



![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)





